4-(5-羟基嘧啶-2-基)哌嗪-1-羧酸叔丁酯

描述

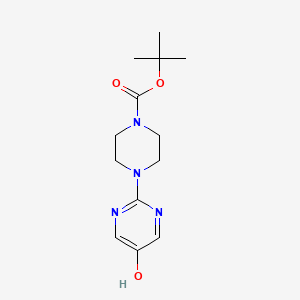

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O3 and a molecular weight of 280.33 g/mol . It is a derivative of piperazine and pyrimidine, featuring a tert-butyl ester group

科学研究应用

- 靶向蛋白降解: 4-(5-羟基嘧啶-2-基)哌嗪-1-羧酸叔丁酯作为一种有价值的构建单元,用于设计新化合物。 研究人员已探索将其用作PROTAC(蛋白降解靶向嵌合体)开发中的半柔性连接体,这是一种很有前景的靶向蛋白降解方法 .

- 多种化合物的构建单元: 4-(5-羟基嘧啶-2-基)哌嗪-1-羧酸叔丁酯及其衍生物作为一种通用的中间体。 它参与了多种有机化合物的合成,包括酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁烷酮和咪唑啉酮 .

- 克唑替尼中间体: 由4-羟基哌啶-1-羧酸叔丁酯合成的化合物(1)在生物活性分子的制备中起着至关重要的作用。 值得注意的是,它有助于克唑替尼的合成,克唑替尼是一种用于癌症治疗的酪氨酸激酶抑制剂 .

药物化学与药物开发

有机合成

医药研究

准备方法

Types of Reactions:

Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the piperazine ring.

Substitution: The hydroxyl group on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions, often requiring a base to deprotonate the hydroxyl group.

Major Products Formed:

Oxidation: Pyrimidin-2-one derivatives.

Reduction: Piperazine derivatives with reduced nitrogen atoms.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

作用机制

The exact mechanism of action of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In drug discovery, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

相似化合物的比较

tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate: Similar structure but lacks the piperazine ring.

Piperazine derivatives: Other piperazine-based compounds with different substituents on the pyrimidine ring.

Uniqueness: The presence of the tert-butyl ester group and the hydroxyl group on the pyrimidine ring make tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate unique compared to other similar compounds. These functional groups can significantly influence the compound's reactivity and biological activity.

生物活性

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O3 and a molar mass of 280.32 g/mol. This compound is a derivative of piperazine and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

The physico-chemical properties of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate are crucial for understanding its biological interactions:

| Property | Value |

|---|---|

| Molecular Formula | C13H20N4O3 |

| Molar Mass | 280.32 g/mol |

| Density | 1.246 g/cm³ (predicted) |

| Boiling Point | 459.1 °C (predicted) |

| pKa | 8.87 (predicted) |

| Storage Conditions | 2-8 °C |

The exact mechanism of action for tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate remains largely undefined; however, it is hypothesized to interact with various biological targets, potentially including receptors involved in neurological processes. Its structure suggests it may act as a scaffold for developing new therapeutic agents.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine derivatives exhibit antimicrobial and antifungal properties. These compounds have been evaluated for their efficacy against various pathogens, suggesting potential applications in treating infections .

Neurological Implications

Studies have shown that derivatives of piperazine can influence neurotransmitter systems, particularly those involving histamine receptors. For instance, some studies have focused on the binding properties of related compounds at the human histamine H3 receptor (hH3R), indicating that modifications in the piperazine structure can enhance receptor affinity and may lead to pro-cognitive effects .

Case Studies

- Histamine Receptor Binding : A series of piperazine derivatives were synthesized and evaluated for their binding affinity at hH3R, revealing that certain substitutions significantly enhance potency (Ki values ranging from 16.0 to 120 nM). These findings suggest that tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine derivatives could be explored further for their neuropharmacological potential .

- Anticonvulsant Activity : In animal models, certain piperazine derivatives demonstrated anticonvulsant activity when tested in the maximal electroshock-induced seizure model. This suggests that compounds like tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine could be candidates for further development as anticonvulsants .

Synthesis Methods

The synthesis of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with hydroxypyridine derivatives under basic conditions. The reaction conditions can significantly influence yield and purity:

| Reaction Component | Amount |

|---|---|

| tert-butyl piperazine-1-carboxylate | 0.16 g (0.57 mmol) |

| Diisopropyl azodicarboxylate | 0.140 mL (0.71 mmol) |

| Triphenylphosphine | 0.225 g (0.86 mmol) |

| Solvent (THF) | 5 mL |

The yield from this reaction was reported to be around 43% after purification through chromatography .

属性

IUPAC Name |

tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-14-8-10(18)9-15-11/h8-9,18H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBOLTCHZIZLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728918 | |

| Record name | tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272973-58-6 | |

| Record name | tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。